molecular formula C21H14O3 B12902372 2H-Pyran-2-one, 6-phenyl-3-(5-phenyl-2-furanyl)- CAS No. 583056-80-8

2H-Pyran-2-one, 6-phenyl-3-(5-phenyl-2-furanyl)-

Cat. No.: B12902372
CAS No.: 583056-80-8
M. Wt: 314.3 g/mol
InChI Key: XZUQQHZKLKHFJS-UHFFFAOYSA-N
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Description

6-Phenyl-3-(5-phenylfuran-2-yl)-2H-pyran-2-one is a heterocyclic compound that features a pyran ring fused with a furan ring and substituted with phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-3-(5-phenylfuran-2-yl)-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a phenyl-substituted furan with a suitable pyran precursor in the presence of a catalyst can yield the desired compound. Specific reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-3-(5-phenylfuran-2-yl)-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted ketones, while reduction can produce phenyl-substituted alcohols.

Scientific Research Applications

6-Phenyl-3-(5-phenylfuran-2-yl)-2H-pyran-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Phenyl-3-(5-phenylfuran-2-yl)-2H-pyran-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Known for its anti-tumor activity.

    1,3,5-Triazepine derivatives: Exhibits various pharmacological activities, including antibacterial and anticancer properties.

Uniqueness

6-Phenyl-3-(5-phenylfuran-2-yl)-2H-pyran-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a pyran and furan ring with phenyl substitutions sets it apart from other heterocyclic compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

583056-80-8

Molecular Formula

C21H14O3

Molecular Weight

314.3 g/mol

IUPAC Name

6-phenyl-3-(5-phenylfuran-2-yl)pyran-2-one

InChI

InChI=1S/C21H14O3/c22-21-17(11-12-19(24-21)16-9-5-2-6-10-16)20-14-13-18(23-20)15-7-3-1-4-8-15/h1-14H

InChI Key

XZUQQHZKLKHFJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(OC3=O)C4=CC=CC=C4

Origin of Product

United States

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